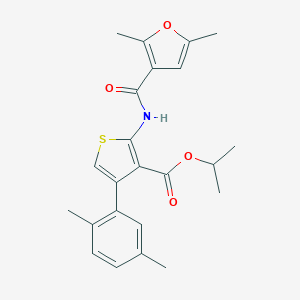
Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that combines a furan ring, a thiophene ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isopropyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
- Isopropyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate
Uniqueness
What sets Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This uniqueness can make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C23H25NO4S |
|---|---|
Molekulargewicht |
411.5g/mol |
IUPAC-Name |
propan-2-yl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H25NO4S/c1-12(2)27-23(26)20-19(17-9-13(3)7-8-14(17)4)11-29-22(20)24-21(25)18-10-15(5)28-16(18)6/h7-12H,1-6H3,(H,24,25) |
InChI-Schlüssel |
NEUMFSPGVAULQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3=C(OC(=C3)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3=C(OC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(difluoromethyl)-N-(3-iodophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453341.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453344.png)
![N-(2-bromophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453345.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453346.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453350.png)
![Propyl 4-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B453352.png)
![N-(4-sec-butylphenyl)-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B453353.png)
![Ethyl 5-[(diethylamino)carbonyl]-2-[(3-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B453354.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B453357.png)
![N-(4-sec-butylphenyl)-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B453358.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B453359.png)
![Isopropyl 4-(3-bromophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B453360.png)
![Isopropyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-cyclohexylphenyl)thiophene-3-carboxylate](/img/structure/B453362.png)
![Propyl 2-[(2,4-dichlorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B453364.png)
